molecular formula C13H14N2O4 B11790523 Methyl5-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate

Methyl5-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate

Cat. No.: B11790523
M. Wt: 262.26 g/mol
InChI Key: GPAJGSLVCGALEM-UHFFFAOYSA-N
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Description

Methyl5-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate is a heterocyclic compound featuring a furan-2-carboxylate core conjugated with a pyrazole moiety. The structure includes a methyl ester at the furan-2-position and a 1-ethyl-3-methyl-substituted pyrazole-5-carbonyl group at the furan-5-position.

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

methyl 5-(2-ethyl-5-methylpyrazole-3-carbonyl)furan-2-carboxylate

InChI

InChI=1S/C13H14N2O4/c1-4-15-9(7-8(2)14-15)12(16)10-5-6-11(19-10)13(17)18-3/h5-7H,4H2,1-3H3

InChI Key

GPAJGSLVCGALEM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)C2=CC=C(O2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate 1,3-dicarbonyl compound.

    Introduction of the Furan Ring: The furan ring is introduced through a condensation reaction with a suitable aldehyde or ketone.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

Types of Reactions

Methyl5-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives.

Scientific Research Applications

Methyl5-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Methyl5-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Key Properties/Activities Reference
Target Compound : Methyl5-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate Methyl ester (C-2), 1-ethyl-3-methylpyrazole-5-carbonyl (C-5) Limited data; inferred bioactivity from analogs
5-(1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid Carboxylic acid (C-2), pyrazole-3-carbonyl (C-5) Higher polarity; potential for salt formation
Ethyl 5-(furan-2-yl)-1-methylpyrazole-3-carboxylate Ethyl ester (C-3), furan-2-yl (pyrazole C-5) Commercial availability; metabolic stability
Methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)furan-2-carboxylate Hydroxy/methoxy/methylphenyl (C-5) Antioxidant or anti-inflammatory potential
Benzo[b]furan-2-carboxylates (e.g., ethyl 3-benzoylamino derivatives) Benzo[b]furan core with imidazole and benzoylamino groups SARS-CoV-2 MPRO inhibition (DAS values: 0.85–1.20)

Key Observations :

  • Ester vs.
  • Pyrazole Position : The pyrazole-5-carbonyl group in the target compound differs from the pyrazole-3-carbonyl in , which may alter binding interactions in enzyme inhibition .
  • Heterocyclic Core : Benzo[b]furan analogs () exhibit higher steric bulk, possibly reducing solubility but enhancing target specificity compared to simpler furan derivatives.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The methyl ester in the target compound likely confers higher logP compared to carboxylic acid analogs, favoring passive diffusion .
  • Metabolic Stability : Ethyl ester analogs () may exhibit slower hydrolysis than methyl esters, impacting half-life .

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